molecular formula C7Cl5F3 B1487817 3,5-Dichloro-2,4,6-trifluorobenzotrichloride CAS No. 1350637-13-6

3,5-Dichloro-2,4,6-trifluorobenzotrichloride

Cat. No.: B1487817
CAS No.: 1350637-13-6
M. Wt: 318.3 g/mol
InChI Key: ZMJYBDHSSLHORR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzotrichloride is a specialized halogenated aromatic building block of significant interest in advanced organic synthesis, particularly for the development of pharmaceuticals and agrochemicals . Its molecular structure, featuring both chlorine and fluorine atoms on the benzene ring, creates distinct electronic properties and sites for further functionalization . The presence of multiple halogen atoms allows this compound to participate in various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling researchers to construct more complex, multi-substituted aromatic systems . The trichloromethyl group is a known precursor that can be converted into other valuable functionalities, such as a trifluoromethyl group, which is a critical motif in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . As a versatile synthetic intermediate, it is instrumental in creating active ingredients for crop protection and pharmaceutical agents . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5F3/c8-2-4(13)1(7(10,11)12)5(14)3(9)6(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJYBDHSSLHORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dichloro-2,4,6-trifluorobenzotrichloride, a halogenated aromatic compound, is characterized by its complex structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

  • Molecular Formula : C7Cl5F3
  • Molecular Weight : 318.335 g/mol
  • CAS Number : 1350637-13-6
  • Purity : >95% .

This compound is part of a larger family of halogenated aromatic compounds known for their reactivity and biological significance.

Toxicity and Safety

This compound exhibits high toxicity. It is classified as highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin. The compound can produce irritating and corrosive gases upon combustion, raising concerns for environmental contamination during fire control efforts .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. As a weak chemical base, it can neutralize acids in exothermic reactions. This property may influence its interaction with cellular components, potentially leading to disruption of normal physiological processes .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound serve as valuable intermediates in the synthesis of highly active antibacterial agents. The chlorinated derivatives have been shown to exhibit significant antibacterial activity against various pathogens .

Herbicidal Activity

This compound is also noted for its application in agriculture as an herbicide precursor. Its derivatives are utilized in the synthesis of herbicides that target specific plant species while minimizing damage to crops .

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial properties of halogenated compounds found that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's effectiveness in inhibiting bacterial growth at low concentrations .

Case Study 2: Herbicide Development

In agricultural research, the synthesis of herbicides from this compound has demonstrated promising results in controlling weed populations without adversely affecting crop yield. Field trials showed a significant reduction in weed biomass when treated with formulations derived from this compound .

Data Summary Table

PropertyValue
Molecular FormulaC7Cl5F3
Molecular Weight318.335 g/mol
CAS Number1350637-13-6
Purity>95%
ToxicityHighly toxic
Antibacterial ActivityEffective against multiple pathogens
Herbicidal ApplicationsUsed as a precursor for herbicides

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds Synthesis
3,5-Dichloro-2,4,6-trifluorobenzotrichloride serves as a crucial building block in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their unique properties that enhance biological activity and stability. The compound facilitates the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical behavior and efficacy .

Specialty Solvents
This compound is also utilized as a specialty solvent in various chemical reactions. Its ability to provide a stable environment for sensitive compounds makes it invaluable in research laboratories where precision is paramount. It helps maintain reaction conditions that prevent degradation or unwanted side reactions .

Material Science

High-Performance Coatings
The unique properties of this compound make it an excellent candidate for developing high-performance coatings. These coatings exhibit remarkable resistance to heat and chemicals, making them suitable for demanding applications in the automotive and aerospace industries. The durability and protective qualities of these coatings contribute to longer service life and enhanced performance of the coated materials .

Fluorinated Polymers
In the production of fluorinated polymers, this compound plays a vital role due to its durability and resistance to solvents. These polymers are widely used in electronics and medical devices where reliability and performance are critical. The incorporation of fluorinated compounds into polymer matrices enhances their mechanical properties and thermal stability .

Biological Research

Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that triazine derivatives synthesized from this compound have antibacterial and anticancer properties. These derivatives are being investigated for their potential as therapeutic agents against various diseases .

Case Studies

Application Area Details References
Chemical Synthesis Used as a building block for fluorinated compounds in pharmaceuticals and agrochemicals. ,
Specialty Solvents Provides stable environments for sensitive reactions in laboratory settings.
High-Performance Coatings Develops coatings with excellent heat and chemical resistance for automotive/aerospace use.
Fluorinated Polymers Enhances durability and solvent resistance in electronics and medical devices. ,
Medicinal Chemistry Investigated for antibacterial and anticancer activities through synthesized derivatives. ,

Comparison with Similar Compounds

3,5-Dichloro-2,4,6-trifluoropyridine (CAS: 1737-93-5)

  • Molecular Formula : C₅Cl₂F₃N
  • Molecular Weight : 201.96 g/mol
  • Structure : A pyridine ring with chlorine (positions 3,5) and fluorine (positions 2,4,6) substituents.
  • Applications :
    • Key intermediate in herbicides (e.g., 4-hydroxy-3,5-dichloro-2,6-difluoropyridine) .
    • Used in Suzuki-Miyaura coupling reactions for macrocycle synthesis .
    • Reactivity: Fluorine atoms undergo reductive replacement with DIBAL/LAH to yield chlorofluoro pyridine derivatives .
  • Safety : Associated with acute oral toxicity, skin sensitization, and chemical burns .

Comparison :

  • The pyridine analog lacks the trichloromethyl group but includes a nitrogen atom, enhancing its utility in heterocyclic chemistry. Its lower molecular weight (201.96 vs. 318.34) likely improves solubility in polar solvents.

3,5-Dichloro-2,4,6-trifluorobenzonitrile (CAS: 31881-89-7)

  • Molecular Formula : C₇Cl₂F₃N
  • Molecular Weight : 225.98 g/mol
  • Structure : Benzene ring with chlorine (3,5), fluorine (2,4,6), and a nitrile (-CN) group.
  • Applications : Nitrile functionality enables nucleophilic substitution, useful in polymer or pharmaceutical synthesis.

Comparison :

  • The nitrile group replaces the trichloromethyl group, altering electronic properties. The nitrile’s electron-withdrawing nature may enhance electrophilic reactivity compared to the benzotrichloride derivative .

3,5-Dichloro-2,4-difluorobenzoyl Fluoride

  • Molecular Formula : C₇Cl₂F₃O (inferred from ).
  • Structure : Benzene ring with chlorine (3,5), fluorine (2,4), and a benzoyl fluoride (-COF) group.
  • Applications : Benzoyl fluoride groups are reactive in acyl transfer reactions, useful in peptide synthesis.

Comparison :

  • The benzoyl fluoride substituent introduces carbonyl reactivity, diverging from the trichloromethyl group’s inertness. This compound may serve in more specialized organic syntheses.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups Applications
3,5-Dichloro-2,4,6-trifluorobenzotrichloride C₇Cl₅F₃ 318.34 1.795 271.6 -CCl₃, -Cl, -F Intermediate (inferred)
3,5-Dichloro-2,4,6-trifluoropyridine C₅Cl₂F₃N 201.96 N/A N/A -Cl, -F, pyridine N Herbicide intermediate, macrocycles
3,5-Dichloro-2,4,6-trifluorobenzonitrile C₇Cl₂F₃N 225.98 N/A N/A -CN, -Cl, -F Pharmaceutical intermediates

Preparation Methods

Halogenation and Functional Group Interconversion

One robust method involves starting from a substituted nitrobenzene, progressing through chlorination, nitration, and fluorination steps:

Step Starting Material Reaction Type Conditions Product
1 2,4-difluoro-3,5-dichloronitrobenzene Chlorination Chlorine gas, 160–195 °C Chlorinated intermediate
2 Chlorinated intermediate Nitration H₂SO₄/HNO₃, 60–110 °C Nitro derivative
3 Nitro derivative Fluorination Anhydrous, 80–200 °C 1,3,5-trichloro-2,4,6-trifluorobenzene

This trichlorinated, trifluorinated benzene can then be further functionalized to introduce the trichloromethyl group, typically via trichloromethylation using reagents such as chloroform in the presence of a strong base or by direct chlorination of a methyl group.

Key Notes:

  • Each halogenation step requires precise temperature control to avoid over-substitution or side reactions.
  • Fluorination is often performed using anhydrous conditions and may involve reagents like potassium fluoride.

Use of Benzotrichloride Precursors

Several sources note that benzotrichloride or its derivatives serve as a foundation for introducing additional halogens:

Step Starting Material Reaction Type Conditions Product
1 Benzotrichloride Chlorination/Fluorination Sequential halogenation Polyhalogenated benzotrichloride
2 Polyhalogenated benzotrichloride Electrophilic/Nucleophilic substitution Controlled temperature, catalysts as needed 3,5-dichloro-2,4,6-trifluorobenzotrichloride

Key Notes:

  • The order of halogen introduction (Cl vs. F) is critical to achieve the correct substitution pattern.
  • Electrophilic aromatic substitution is used for chlorination; nucleophilic aromatic substitution (e.g., with KF) is used for fluorination.

Direct Fluorination and Chlorination Sequences

Patent and literature data suggest that direct fluorination of chlorinated benzotrichloride derivatives with potassium fluoride (KF) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) at elevated temperatures (196–206 °C) is effective for introducing fluorine atoms. This approach is particularly useful for minimizing over-fluorination and by-product formation.

Step Starting Material Reaction Type Conditions Product
1 3,5-dichloro-4-fluorobenzotrichloride Fluorination KF, N-methyl-2-pyrrolidone, 196–206 °C This compound

Key Notes:

  • A stoichiometric excess of KF (molar ratio 2:1 to 10:1) is recommended for high conversion.
  • The solvent and temperature are crucial for selectivity.

Data Table: Summary of Key Synthetic Parameters

Method Key Reagents Solvent Temperature (°C) Yield Selectivity Reference
Halogenation/Fluorination Cl₂, H₂SO₄, HNO₃, KF Anhydrous, NMP 60–200 High High
Benzotrichloride Route Benzotrichloride, Cl₂, KF Various 80–200 Moderate–High Good
Direct Fluorination 3,5-dichloro-4-fluorobenzotrichloride, KF NMP 196–206 High Excellent

Research Findings and Practical Considerations

  • Selectivity and Yield: The described methods emphasize high selectivity and yield, especially when temperature and reagent ratios are tightly controlled.
  • Purity: Commercially available this compound typically exceeds 95% purity.
  • Handling: The compound is toxic and environmentally hazardous, necessitating strict safety protocols during synthesis and purification.
  • Scalability: The use of common industrial reagents and robust halogenation techniques makes these methods suitable for both laboratory and industrial scales.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dichloro-2,4,6-trifluoropyridine, and what are the critical reaction parameters?

Methodological Answer: The synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5) typically involves halogen-exchange reactions or stepwise substitution on a pyridine backbone. Key methods include:

  • Halogen Exchange : Using potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents (e.g., DMF) to replace chlorine atoms with fluorine at specific positions. Reaction temperatures range from 80–120°C, with yields dependent on stoichiometric control .
  • Directed Lithiation : Introducing chlorine and fluorine substituents via regioselective lithiation followed by quenching with electrophiles (e.g., Cl₂ or F₂ sources). Anhydrous conditions and low temperatures (-78°C) are critical to avoid side reactions .

Q. Key Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature Control : Higher temperatures risk decomposition, while lower temperatures improve selectivity.
  • Stoichiometry : Excess fluorinating agents (e.g., KF) ensure complete substitution.

Q. Which spectroscopic techniques are most effective for characterizing 3,5-Dichloro-2,4,6-trifluoropyridine, and what key spectral features should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Distinct signals for fluorine atoms at positions 2, 4, and 6. Coupling constants (J values) between adjacent fluorines (~15–20 Hz) confirm substitution patterns .
    • ¹H NMR : Aromatic protons (if present) appear deshielded due to electron-withdrawing effects of Cl and F.
  • Mass Spectrometry (MS) :
    • EI-MS : Molecular ion peak at m/z 217 (C₅Cl₂F₃N⁺) with fragment ions corresponding to sequential loss of Cl (35/37 amu) and F (19 amu) .
  • Elemental Analysis : Confirms stoichiometry (expected: C 27.7%, Cl 32.7%, F 26.3%, N 6.5%) .

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₅Cl₂F₃N
Molecular Weight217.96 g/mol
Boiling PointNot reported (decomposes)
Density~1.6–1.8 g/cm³ (estimated)

Q. What are the primary safety considerations when handling 3,5-Dichloro-2,4,6-trifluoropyridine, and what personal protective equipment (PPE) is recommended?

Methodological Answer:

  • Hazards : Corrosive (skin/eye damage), toxic if inhaled or ingested, and reactive under moisture .
  • PPE :
    • Gloves : Nitrile or neoprene (resistant to halogenated compounds).
    • Respirator : N95/P100 for aerosol protection.
    • Lab Coat : Chemical-resistant material.
  • Emergency Protocols :
    • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).
    • Fire Hazard : Use dry chemical extinguishers; avoid water due to potential hydrolysis .

Advanced Research Questions

Q. How do the positions of chlorine and fluorine substituents influence the electronic properties and reactivity of 3,5-Dichloro-2,4,6-trifluoropyridine in organometallic reactions?

Methodological Answer:

  • Electronic Effects :
    • Fluorine’s strong electron-withdrawing nature (-I effect) deactivates the pyridine ring, making nucleophilic substitutions challenging.
    • Chlorine at positions 3 and 5 creates steric hindrance, directing metalation (e.g., Pd-catalyzed cross-coupling) to less hindered positions .
  • Reactivity in Cross-Coupling :
    • Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to overcome steric barriers.
    • Suzuki-Miyaura Coupling : Limited by electron-deficient aryl halides; microwave irradiation (100–150°C) enhances yields .

Q. Table 2: Substituent Effects on Reactivity

PositionSubstituentElectronic EffectReactivity Impact
2,4,6F-I, +M (weak)Decreases electrophilicity
3,5Cl-I, +M (weak)Increases steric hindrance

Q. What strategies can be employed to mitigate competing side reactions when using 3,5-Dichloro-2,4,6-trifluoropyridine as a precursor in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of fluorine) to prevent unwanted substitutions .
  • Low-Temperature Conditions : Slow down decomposition pathways (e.g., <0°C for lithiation steps) .
  • Catalytic Systems : Use Pd(0)/NHC catalysts for selective coupling, minimizing defluorination .

Case Study :
In a synthesis of fluorinated agrochemicals, protecting position 4 with a trimethylsilyl group reduced side-product formation from 22% to <5% .

Q. In the context of density functional theory (DFT) studies, how does the substitution pattern of 3,5-Dichloro-2,4,6-trifluoropyridine affect its molecular electrostatic potential (MEP) and nucleophilic attack sites?

Methodological Answer:

  • DFT Insights :
    • MEP Analysis : Regions near fluorine atoms exhibit negative potentials (-0.5 e/Ų), making them less susceptible to nucleophilic attack. Chlorine atoms show moderate negative potentials (-0.3 e/Ų), favoring electrophilic substitutions .
    • Nucleophilic Attack : Predicted at position 4 (lowest electron density) in SNAr reactions, validated by experimental yields (>80% with KF/18-crown-6) .

Q. Computational Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate MEP using Gaussian 13.

Compare Fukui indices to identify reactive sites.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2,4,6-trifluorobenzotrichloride
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2,4,6-trifluorobenzotrichloride

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